molecular formula C8H10O4 B13610247 Methyl 2,6-dioxocyclohexane-1-carboxylate

Methyl 2,6-dioxocyclohexane-1-carboxylate

Cat. No.: B13610247
M. Wt: 170.16 g/mol
InChI Key: DXXIZDKWEQUSNE-UHFFFAOYSA-N
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Description

Methyl 2,6-dioxocyclohexane-1-carboxylate is an organic compound with the molecular formula C8H10O4 It is a derivative of cyclohexane, featuring two keto groups at the 2 and 6 positions and a carboxylate ester group at the 1 position

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2,6-dioxocyclohexane-1-carboxylate can be synthesized through several methods. One common approach involves the reaction of cyclohexane-1,3-dione with methyl chloroformate in the presence of a base such as sodium hydride. The reaction typically proceeds under mild conditions, yielding the desired product after purification .

Industrial Production Methods

On an industrial scale, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may include steps such as the preparation of intermediates, reaction optimization, and purification through distillation or crystallization .

Chemical Reactions Analysis

Types of Reactions

Methyl 2,6-dioxocyclohexane-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include carboxylic acids, diols, and various substituted derivatives, depending on the specific reagents and conditions used .

Scientific Research Applications

Methyl 2,6-dioxocyclohexane-1-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism by which methyl 2,6-dioxocyclohexane-1-carboxylate exerts its effects depends on its interaction with molecular targets. For example, in enzyme inhibition studies, the compound may bind to the active site of an enzyme, preventing substrate binding and subsequent catalytic activity. The specific pathways involved can vary based on the biological context and the nature of the target enzyme or receptor .

Comparison with Similar Compounds

Similar Compounds

    Methyl 2,4-dioxocyclohexane-1-carboxylate: Similar structure but with keto groups at the 2 and 4 positions.

    Methyl 3,5-dioxocyclohexane-1-carboxylate: Features keto groups at the 3 and 5 positions.

    Methyl 2,2-dimethyl-4,6-dioxocyclohexane-1-carboxylate: Contains additional methyl groups at the 2 position.

Uniqueness

Methyl 2,6-dioxocyclohexane-1-carboxylate is unique due to the specific positioning of its functional groups, which can influence its reactivity and interactions with other molecules. This distinct structure allows for specific applications and reactions that may not be possible with other similar compounds .

Properties

Molecular Formula

C8H10O4

Molecular Weight

170.16 g/mol

IUPAC Name

methyl 2,6-dioxocyclohexane-1-carboxylate

InChI

InChI=1S/C8H10O4/c1-12-8(11)7-5(9)3-2-4-6(7)10/h7H,2-4H2,1H3

InChI Key

DXXIZDKWEQUSNE-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1C(=O)CCCC1=O

Origin of Product

United States

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